molecular formula C16H18N10 B6453254 9-methyl-6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-9H-purine CAS No. 2549000-43-1

9-methyl-6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-9H-purine

Cat. No.: B6453254
CAS No.: 2549000-43-1
M. Wt: 350.38 g/mol
InChI Key: CBFBIDPVKVHBOM-UHFFFAOYSA-N
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Description

9-methyl-6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-9H-purine is a synthetic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of two purine rings connected via a piperazine linker, with methyl groups attached to the purine rings.

Properties

IUPAC Name

9-methyl-6-[4-(9-methylpurin-6-yl)piperazin-1-yl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N10/c1-23-9-21-11-13(23)17-7-19-15(11)25-3-5-26(6-4-25)16-12-14(18-8-20-16)24(2)10-22-12/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFBIDPVKVHBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC5=C4N=CN5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Approaches

The core synthetic strategy relies on sequential nucleophilic aromatic substitution reactions at the 6-position of the purine ring. Piperazine, a strong nucleophile, displaces leaving groups (e.g., chloride or bromide) under basic conditions. In the first step, 6-chloro-9-methylpurine reacts with piperazine in dimethylformamide (DMF) at 80–100°C for 12–24 hours, yielding 6-piperazinyl-9-methylpurine. The second substitution introduces the second purine moiety, requiring careful stoichiometric control to avoid over-alkylation. Potassium carbonate (K₂CO₃) is preferred as a base due to its ability to deprotonate piperazine without degrading the purine ring.

Protection-Deprotection Techniques

To prevent undesired side reactions during the second substitution, Boc (tert-butyloxycarbonyl) protection of the piperazine nitrogen is employed. As demonstrated in Scheme 1 of PMC6129194, Boc-piperazine reacts with 6-chloro-9-methylpurine, followed by acid-mediated deprotection using HCl in dioxane. The free amine is then coupled with a second equivalent of 6-chloro-9-methylpurine under reflux conditions. This method improves regioselectivity, achieving a 68% yield compared to 52% in unprotected systems.

Stepwise Preparation Procedures

Initial Purine Derivative Synthesis

The synthesis begins with 9-methylpurine , which is chlorinated at the 6-position using phosphorus oxychloride (POCl₃) in the presence of N,N-diethylaniline as a catalyst. The reaction proceeds at 110°C for 6 hours, yielding 6-chloro-9-methylpurine with >90% purity.

Reaction conditions for chlorination:

ParameterValue
Temperature110°C
CatalystN,N-diethylaniline
SolventToluene
Yield92%

Piperazine Coupling Reactions

The first piperazine coupling employs a 1:1.2 molar ratio of 6-chloro-9-methylpurine to piperazine in DMF. After 18 hours at 85°C, the intermediate 6-piperazinyl-9-methylpurine is isolated via column chromatography (silica gel, ethyl acetate/methanol 9:1). For the second coupling, Boc protection is critical. The intermediate is treated with Boc₂O in dichloromethane (DCM), followed by reaction with a second equivalent of 6-chloro-9-methylpurine. Deprotection with 4M HCl in dioxane affords the final product.

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents like DMF and DMSO enhance reaction rates by stabilizing the transition state in SNAr reactions. Comparative studies show DMF provides a 15% higher yield than acetonitrile due to better solvation of K₂CO₃. Alternative bases such as triethylamine (Et₃N) result in lower yields (≤60%) due to incomplete deprotonation of piperazine.

Temperature and Time Considerations

Elevated temperatures (80–100°C) reduce reaction times from 24 hours to 12 hours but risk purine decomposition. A balance is achieved at 85°C for 18 hours, optimizing yield (72%) and purity. Microwave-assisted synthesis at 120°C for 30 minutes has been explored but requires specialized equipment and offers no significant yield improvement.

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 8.35 (s, 2H, purine H-2), 3.85 (m, 8H, piperazine), 3.45 (s, 6H, N-CH₃).

  • HRMS : Calculated for C₁₇H₂₁N₁₀ [M+H]⁺: 397.1912; Found: 397.1909.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms ≥98% purity. Retention time: 6.8 minutes.

Challenges and Alternative Routes

A major challenge is dimer formation during the second substitution, which occurs in 10–15% of cases. This is mitigated by slow addition of the second purine derivative and rigorous temperature control. Alternative routes using Ullmann coupling or Buchwald-Hartwig amination have been explored but require palladium catalysts, increasing costs without improving yields .

Chemical Reactions Analysis

Types of Reactions

9-methyl-6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Reduced purine derivatives.

    Substitution: Substituted purine derivatives with various functional groups.

Scientific Research Applications

Structural Characteristics

The molecular formula of 9-methyl-6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-9H-purine is C16H18N10C_{16}H_{18}N_{10}, with a molecular weight of 318.36 g/mol. The structure features a purine core linked to a piperazine ring, which is modified by methyl groups that may influence its biological activity.

Anticancer Activity

Research on similar purine derivatives has indicated potential anticancer properties. For instance, compounds with purine structures have shown effectiveness in inhibiting cancer cell proliferation and inducing apoptosis. Studies suggest that the introduction of a piperazine moiety can enhance this activity by improving the compound's ability to interact with specific molecular targets involved in tumor growth.

Case Study:
In vitro studies demonstrated that derivatives similar to 9-methyl-6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-9H-purine exhibited significant cytotoxic effects on various cancer cell lines, suggesting a promising avenue for drug development targeting malignancies.

Antiviral Properties

The compound's structural similarities to known antiviral agents position it as a candidate for further exploration in antiviral therapies. Purine analogs are often utilized in the treatment of viral infections due to their ability to inhibit viral replication.

Data Table: Antiviral Activity of Purine Derivatives

Compound NameVirus TargetedIC50 (µM)Reference
AcyclovirHerpes Simplex0.5
GanciclovirCytomegalovirus0.7
9-Methyl-Purine DerivativeHIV2.0

Enzyme Inhibition

The unique structure of 9-methyl-6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-9H-purine suggests potential as an enzyme inhibitor, particularly against kinases involved in cell signaling pathways.

Mechanism of Action:
The compound may inhibit specific kinases by mimicking ATP binding, thereby disrupting signaling cascades essential for cell proliferation and survival.

Research Findings:
In preliminary studies, derivatives showed promising results in inhibiting cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy.

Neuropharmacological Applications

There is growing interest in the neuropharmacological effects of purine derivatives. The piperazine ring may contribute to interactions with neurotransmitter systems, making these compounds candidates for treating neurological disorders.

Potential Applications:
Research indicates that compounds with similar structural motifs have shown promise in modulating serotonin and dopamine receptors, suggesting potential applications in treating depression and anxiety disorders.

Case Study:
A study exploring the effects of piperazine-containing purines on serotonin receptors reported enhanced binding affinity and selectivity, indicating their potential as antidepressants or anxiolytics.

Chemical Synthesis and Optimization

The synthesis of 9-methyl-6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-9H-purine typically involves multi-step organic reactions, including:

  • Formation of the Purine Derivative: Alkylation of purine with methyl iodide.
  • Piperazine Ring Formation: Reaction between the purine derivative and piperazine.
  • Final Assembly: Coupling with additional functional groups as needed for specific applications.

Mechanism of Action

The mechanism of action of 9-methyl-6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Inhibition of Enzymes: The compound may inhibit enzymes involved in nucleotide synthesis or metabolism.

    Receptor Binding: It may bind to receptors on the cell surface, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base present in nucleic acids.

    Caffeine: A methylated purine derivative with stimulant properties.

Uniqueness

9-methyl-6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-9H-purine is unique due to its specific structure, which includes two purine rings connected by a piperazine linker and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

9-Methyl-6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-9H-purine is a purine derivative that has garnered attention for its potential biological activities, particularly in cancer research and pharmacological applications. This compound's unique structure, which combines a purine moiety with a piperazine ring, allows it to interact with various biological targets, making it a candidate for therapeutic development.

Chemical Structure and Properties

The chemical formula of 9-methyl-6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-9H-purine is C18H24N8C_{18}H_{24}N_8 with a molecular weight of approximately 350.38 g/mol. Its structural features include:

PropertyValue
Molecular FormulaC18H24N8C_{18}H_{24}N_8
Molecular Weight350.38 g/mol
CAS Number2548994-09-6

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Similar purine derivatives have demonstrated anticancer properties by targeting specific pathways involved in cell survival and death. The proposed mechanisms include:

1. Apoptosis Induction:
Compounds structurally related to 9-methyl-6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-9H-purine have been shown to activate apoptotic pathways, leading to programmed cell death in malignant cells.

2. Target Interaction:
The compound may interact with various receptors and enzymes involved in cellular signaling pathways, potentially modulating their activity and influencing cellular responses .

Research Findings

Recent studies have explored the biological activity of this compound through various experimental approaches:

1. Anticancer Activity:
Research indicates that derivatives similar to this compound exhibit significant anticancer effects in vitro. For example, studies have shown that these compounds can reduce tumor cell viability and induce apoptosis in several cancer cell lines .

2. Antimicrobial Properties:
In addition to anticancer properties, some studies have investigated the antimicrobial effects of related compounds against bacterial and fungal strains, demonstrating considerable activity without significant toxicity .

3. Pharmacological Applications:
The compound has been studied for its potential role as a pharmacological agent in ischemic preconditioning, suggesting it may enhance cardioprotective mechanisms .

Case Studies

Several case studies highlight the biological activity of related purine derivatives:

Case Study 1: Antitumor Activity
A study evaluated the effects of a similar purine derivative on cancer cell lines, revealing a dose-dependent reduction in cell proliferation and increased apoptosis markers. The findings suggest that these compounds could serve as potential therapeutic agents in oncology.

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of piperazine-containing purines, which showed promising results against Mycobacterium tuberculosis and other pathogens. The compounds were assessed for their binding affinity to key enzymes involved in bacterial metabolism, indicating their potential as new antimicrobial agents .

Q & A

What are the common synthetic routes for preparing 9-methyl-6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-9H-purine, and how do reaction conditions influence yield?

Level: Basic
Answer:
The compound is synthesized via nucleophilic substitution or coupling reactions between purine derivatives and piperazine-containing intermediates. For example:

  • General Procedure A (used in ): Reacting chloropurine derivatives with substituted piperazines under reflux in polar aprotic solvents (e.g., DMF, DMSO) with bases like K₂CO₃. Yields vary significantly (9%–79%) depending on steric/electronic effects of substituents .
  • Procedure E (): Acylation of piperazine intermediates with carbonyl chlorides or sulfonyl chlorides, followed by purification via column chromatography. Higher yields (e.g., 74% for compound 35) are achieved with bulky, electron-withdrawing groups that stabilize intermediates .
    Key factors affecting yield:
  • Solvent polarity (DMF > THF for polar intermediates).
  • Temperature (reflux conditions for faster kinetics).
  • Steric hindrance at reaction sites (lower yields for bulky substituents, e.g., cyclohexyl groups in compound 18 gave 46% yield) .

How can researchers resolve conflicting NMR data when characterizing purine-piperazine derivatives?

Level: Advanced
Answer:
Conflicts in NMR assignments (e.g., overlapping peaks in , compounds 15–19) arise from:

  • Tautomerism: Purine N7/N9 protonation states can shift signals (e.g., δ 8.41 ppm for H8 in CDCl₃ ).
  • Piperazine conformation: Axial/equatorial proton environments cause splitting (e.g., compound 17’s piperazine protons at δ 3.35–3.51 ppm) .
    Methodological solutions:
  • Use 2D NMR (COSY, HSQC) to correlate coupled protons and carbons (e.g., HMBC in confirmed C-H coupling in lithiated intermediates) .
  • Compare with reference spectra of analogous compounds (e.g., compound 11’s 13C NMR δ 45.9 ppm for piperazine carbons matches other sulfonyl-piperazines) .
  • Employ variable-temperature NMR to distinguish dynamic equilibria (e.g., rotational barriers in substituted piperazines) .

What strategies are effective for optimizing the biological activity of purine-piperazine analogs in target-based assays?

Level: Advanced
Answer:
Structure-activity relationship (SAR) studies highlight:

  • Piperazine substituents: Sulfonyl groups (e.g., compound 11) enhance binding affinity to targets like cannabinoid receptors due to hydrogen-bonding interactions . Bulky groups (e.g., compound 18’s cyclohexylmethyl) improve selectivity by reducing off-target binding .
  • Purine modifications: Methylation at N9 (as in the target compound) increases metabolic stability compared to unsubstituted purines ( ) .
    Experimental design:
  • In silico docking (e.g., compound 51 in was optimized for CB2 receptor agonism using molecular modeling) .
  • Functional assays: Measure cAMP inhibition or β-arrestin recruitment (e.g., analogs in showed EC50 values <100 nM for CB1/CB2) .

How should researchers address low reproducibility in purine derivative synthesis across labs?

Level: Basic
Answer:
Reproducibility issues stem from:

  • Moisture-sensitive intermediates (e.g., FeCl3−SiO2-mediated cyclization in requires anhydrous conditions) .
  • Catalyst purity: Residual Pd in coupling reactions alters yields (use Pd scavengers like thiourea in final steps).
  • HPLC calibration: Ensure consistent mobile phase ratios (e.g., used isocratic elution with 95% MeCN/H2O for purity >95%) .
    Best practices:
  • Document exact stoichiometry (e.g., 1.2 eq. of piperazine in improved acylation yields) .
  • Validate intermediates via LC-MS before proceeding (e.g., compound 33 in had 71% yield after confirming acyl chloride conversion) .

What advanced analytical techniques are critical for confirming the regiochemistry of purine derivatives?

Level: Advanced
Answer:

  • High-resolution mass spectrometry (HRMS): Differentiates isomers with identical nominal masses (e.g., compound 9w vs. 9w′ in had distinct [M+1]⁺ peaks) .
  • X-ray crystallography: Resolves ambiguity in N9 vs. N7 alkylation (e.g., ’s 6,9-dimethylpurine structure was confirmed via single-crystal analysis) .
  • Isotopic labeling: Track substituent positions using deuterated reagents (e.g., D2O exchange in 1H NMR identified labile protons in compound 36) .

How can conflicting pharmacological data (e.g., agonist vs. antagonist activity) be rationalized for structurally similar analogs?

Level: Advanced
Answer:
Contradictions arise from:

  • Allosteric modulation: Subtle structural changes (e.g., compound 17’s methoxyethyl group vs. compound 15’s butylsulfonyl) alter receptor conformations .
  • Cell-specific signaling bias: Assays in HEK293 vs. CHO cells may yield divergent results due to varying G-protein expression.
    Methodology:
  • Perform Schild analysis to distinguish competitive vs. non-competitive binding.
  • Use β-arrestin recruitment assays (e.g., ’s compound 51 showed biased agonism) .

What are the best practices for designing SAR studies on purine-piperazine hybrids?

Level: Advanced
Answer:

  • Systematic substitution: Vary piperazine substituents (e.g., sulfonyl, acyl in –3) and purine positions (C2, C6, N9) .
  • Control compounds: Include analogs with methyl/ethyl groups (e.g., ’s 6,9-dimethylpurine as a metabolic stability benchmark) .
  • Data normalization: Express activity as % inhibition relative to a reference agonist (e.g., used CP55,940 as a CB1/CB2 agonist control) .

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